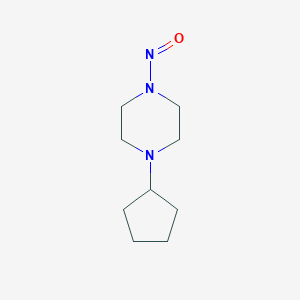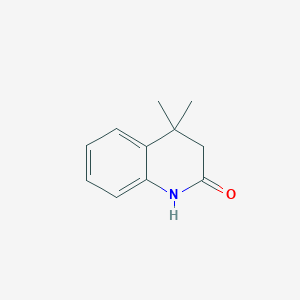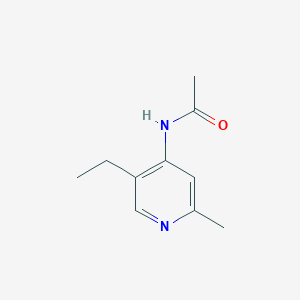![molecular formula C6H4N4O2 B1601930 3-Nitroimidazo[1,2-a]pirimidina CAS No. 798568-24-8](/img/structure/B1601930.png)
3-Nitroimidazo[1,2-a]pirimidina
Descripción general
Descripción
3-Nitroimidazo[1,2-a]pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Numerous methods for the synthesis of pyrimidines are described .
Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .
Chemical Reactions Analysis
There are four types of mechanisms for the thermal decomposition of pyrimidine nucleoside analogs . The decomposition mechanism depends on the relative strength of the peptide bond and the amide bond within the pyrimidine ring and whether or not it is accompanied by an oxidation reaction .
Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Aplicaciones Científicas De Investigación
Desarrollo de Farmacóforos Antileishmaniales
Los investigadores han estado explorando el andamiaje de 3-Nitroimidazo[1,2-a]pirimidina por su potencial como un farmacóforo antileishmanial. Un estudio se centró en la síntesis de nuevos derivados y su evaluación frente a diversas etapas de las especies de Leishmania. El objetivo era descubrir compuestos con propiedades fisicoquímicas y farmacocinéticas in vitro favorables. Uno de estos derivados mostró resultados prometedores como un éxito antileishmanial, con baja citotoxicidad y buena actividad contra la etapa de amastigote intracelular de L. infantum .
Salto de Andamiaje en la Serie Antikinetoplastida
Las propiedades antikinetoplastidas de los derivados de this compound se han investigado mediante técnicas de salto de andamiaje. Este enfoque tiene como objetivo identificar nuevas series con potencial actividad antikinetoplastida. Un estudio informó la síntesis de un compuesto con actividad significativa contra la forma sanguínea tripomastigote de Trypanosoma brucei brucei, aunque mostró una solubilidad deficiente y una pérdida de actividad contra Leishmania infantum .
Agentes Antileishmaniales No Genotóxicos
Las 3-Nitroimidazo[1,2-a]pirimidinas también se han estudiado por sus propiedades no genotóxicas mientras mantienen una potente actividad antileishmanial. Esto es crucial para desarrollar agentes terapéuticos más seguros que minimicen el riesgo de efectos secundarios genotóxicos. La investigación en esta área ha contribuido a la identificación de sustratos que demuestran una fuerte actividad antileishmanial in vitro .
Mejora de la Solubilidad Acuosa y la Farmacocinética
Las propiedades de solubilidad acuosa y farmacocinética de los derivados de this compound son críticas para su desarrollo como fármacos antileishmaniales. Se han realizado esfuerzos para mejorar estas propiedades mediante modificaciones estructurales, lo que podría conducir a derivados más adecuados para estudios in vivo .
Estudios de Relación Estructura-Actividad (SAR)
Los estudios de SAR que involucran this compound se centran en comprender cómo diferentes sustituyentes en posiciones específicas del andamiaje afectan la actividad biológica. Estos estudios son esenciales para el diseño racional de fármacos, permitiendo a los investigadores predecir la actividad biológica de nuevos compuestos en función de su estructura química .
Exploración de Metabolitos Oxidados
Las estructuras de los probables metabolitos oxidados de this compound se han sintetizado e investigado. Esta investigación es importante para predecir el metabolismo de los fármacos potenciales y comprender su comportamiento en los sistemas biológicos .
Mecanismo De Acción
Target of Action
3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .
Pharmacokinetics
infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
Result of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .
Action Environment
It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.
Safety and Hazards
Direcciones Futuras
The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures . This new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .
Análisis Bioquímico
Biochemical Properties
3-Nitroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a substrate for type 1 nitroreductase (NTR1), an enzyme involved in the reduction of nitro compounds . The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
The effects of 3-Nitroimidazo[1,2-a]pyrimidine on cells and cellular processes are diverse. It has been reported to exhibit potent in vitro antileishmanial activity, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it has been found to display low cytotoxicities on both HepG2 and THP1 cell lines .
Molecular Mechanism
At the molecular level, 3-Nitroimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to be selectively bioactivated by the Leishmania donovani type 1 nitroreductase (NTR1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitroimidazo[1,2-a]pyrimidine can change over time. For instance, it has been reported to show potent in vitro antileishmanial activity, indicating its stability and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-Nitroimidazo[1,2-a]pyrimidine can vary with different dosages in animal models. While specific studies on 3-Nitroimidazo[1,2-a]pyrimidine are limited, it’s worth noting that similar compounds have shown significant activity against various diseases at certain dosages
Transport and Distribution
The transport and distribution of 3-Nitroimidazo[1,2-a]pyrimidine within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details on this compound are limited, it’s known that similar compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
While specific details on this compound are limited, it’s known that similar compounds can be localized to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCOYHBUAVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569683 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
798568-24-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)






![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)




